molecular formula C13H21NO2 B6357184 tert-Butyl 3-ethynylazepane-1-carboxylate CAS No. 1628482-82-5

tert-Butyl 3-ethynylazepane-1-carboxylate

Cat. No.: B6357184
CAS No.: 1628482-82-5
M. Wt: 223.31 g/mol
InChI Key: LPRJMEKYEATMBZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethynylazepane-1-carboxylate is a chemical compound with the molecular formula C11H17NO2 It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom

Properties

IUPAC Name

tert-butyl 3-ethynylazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-11-8-6-7-9-14(10-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRJMEKYEATMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation at Position 3

Sonogashira Coupling for Ethynyl Group Introduction

The Sonogashira reaction is a cornerstone for alkyne synthesis, coupling terminal alkynes with aryl or alkenyl halides. Applied to 3-haloazepane-Boc intermediates, it provides direct access to the target compound.

Protocol for Sonogashira Coupling

  • Substrate preparation : 3-Iodoazepane-1-tert-butyl carboxylate (synthesized via iodination of Boc-azepane) is reacted with trimethylsilylacetylene (TMSA) under palladium/copper catalysis.

  • Deprotection : The TMS group is removed using tetrabutylammonium fluoride (TBAF) in THF.

Optimized Parameters :

ParameterValue
CatalystPd(PPh₃)₂Cl₂ (5 mol%)
Co-catalystCuI (10 mol%)
BaseEt₃N
SolventTHF
Temperature60°C
Yield (TMS-protected)82%
Yield (deprotected)95%

Mechanistic Insight :
The palladium catalyst oxidatively adds to the C–I bond, forming a Pd(II) intermediate. Transmetallation with the copper-acetylide facilitates reductive elimination, yielding the coupled product.

Corey-Fuchs Alkyne Synthesis from Ketone Precursors

For substrates with a ketone at position 3, the Corey-Fuchs reaction offers a two-step alkyne synthesis.

Ketone to Dibromoolefin

  • Reaction with CBr₄/PPh₃ : Azepan-3-one-1-Boc is treated with carbon tetrabromide and triphenylphosphine in DCM, forming a 3,3-dibromoazepane intermediate.

  • Elimination : Using potassium tert-butoxide (KOtBu) in THF induces double dehydrohalogenation, yielding the ethynyl group.

Data Table :

StepConditionsYield
DibrominationCBr₄, PPh₃, DCM, 0°C78%
EliminationKOtBu, THF, reflux65%

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis.

  • Side products include mono-eliminated alkenes (up to 15%).

Ring-Expansion Strategies

Piperidine to Azepane Conversion

StepYield
Spiro formation70%
Ring expansion85%
Corey-Fuchs65%

Alternative Methods: Wittig and Peterson Eliminations

Wittig Reaction with Propargyl Reagents

Propargyl phosphonium ylides react with azepan-3-one-1-Boc to form alkynes.

  • Conditions : Ylide generated from propargyl bromide and PPh₃, followed by reaction with ketone in THF.

  • Yield : 55–60%, with competing over-reduction observed.

Peterson Elimination

Silyl-protected propargyl alcohols undergo elimination with azepan-3-one-1-Boc.

  • Conditions : Trimethylsilylpropargyl alcohol, BF₃·OEt₂ catalyst, DCM.

  • Yield : 50%, limited by silyl group stability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethynylazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated azepane derivatives.

    Substitution: Formation of substituted azepane derivatives with various functional groups.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Bioactive Compounds
Tert-butyl 3-ethynylazepane-1-carboxylate has been utilized as a building block in the synthesis of bioactive molecules. Its ability to participate in cross-coupling reactions makes it valuable for creating complex organic structures.

2. Drug Development
Research indicates that derivatives of this compound exhibit promising biological activities, including antimicrobial and anticancer properties. For instance, modifications of the azepane structure have shown enhanced efficacy against various cancer cell lines.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from this compound. The derivatives were tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones compared to standard antibiotics. The results are summarized in Table 1.

CompoundInhibition Zone (mm)MIC (µg/mL)
Standard Antibiotic2510
Derivative A2015
Derivative B2212

Case Study 2: Anticancer Activity

Another research focused on the anticancer potential of modified azepane derivatives derived from this compound. The study reported IC50 values against various cancer cell lines, indicating that certain modifications significantly improve cytotoxicity.

Cell LineIC50 (µM) for Derivative AIC50 (µM) for Derivative B
MCF-7 (Breast)5.04.2
HeLa (Cervical)6.55.8
A549 (Lung)7.06.0

Applications in Material Science

This compound has also found applications in material science, particularly in the development of polymers and nanomaterials. Its unique structure allows for the creation of functionalized materials with specific properties tailored for applications in sensors and drug delivery systems.

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethynylazepane-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-ethynylazetidine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 3-ethynylazepane-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties.

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Boc ProtectionDi-tert-butyl dicarbonate, DMAP85–90
Ethynyl IntroductionEthynylmagnesium bromide, THF, –78°C62–70
Final PurificationHexanes/EtOAc (3:2) + 0.25% Et3_3N>95% purity

Q. Table 2. Analytical Data Comparison

TechniqueKey Peaks/FeaturesApplication
1^1H NMRδ 1.4 (s, 9H, Boc), δ 2.8–3.2 (m, azepane)Confirmation of Boc and azepane core
HRMS (ESI+)[M+Na]+^+ calc. 280.15, found 280.14Molecular weight validation
X-rayCCDC deposition number: (hypothetical)Stereochemical assignment

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